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Introduction
Bongkrekic acid (BA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia

gladioli pathovar cocovenenans.[1][2] This heat-stable toxin can contaminate various fermented

food products, particularly those derived from coconut and corn.[3][4] Ingestion of food

contaminated with bongkrekic acid can lead to severe illness and has a high mortality rate, with

reported fatalities ranging from 40% to 100%.[1] The toxin targets the mitochondria, inhibiting

the adenine nucleotide translocase (ANT) and thereby disrupting the cell's energy supply,

which can lead to multi-organ failure.[2][5] Given the significant public health risk, sensitive and

reliable methods for the quantification of bongkrekic acid in food are essential. This application

note details a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass

Spectrometry (UHPLC-MS/MS) method for the determination of bongkrekic acid in various food

matrices.

Principle
This method utilizes the high separation efficiency of UHPLC coupled with the high selectivity

and sensitivity of tandem mass spectrometry to accurately quantify bongkrekic acid. The

procedure involves extraction of the analyte from the food matrix, followed by chromatographic

separation and detection using multiple reaction monitoring (MRM) mode.
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A critical step in the analysis of bongkrekic acid is the efficient extraction of the analyte from

complex food matrices. Various methods have been developed, with the choice of solvent and

cleanup procedure depending on the specific food type.

For Rice Flour and Tremella Mushrooms:[6]

Weigh 5 g of crushed rice flour or 2.5 g of crushed Tremella mushroom into a 50 mL

centrifuge tube.

Add 15 mL of 80:20 methanol/water (v/v) containing 1% ammonia.

Soak the mixture for 1 hour, followed by sonication for 30 minutes.

Centrifuge the mixture and transfer an aliquot of the supernatant (3 mL for rice flour extract

or 6 mL for Tremella mushroom extract) to a clean tube.

Concentrate the extract to 1 mL using a stream of nitrogen gas.

Filter the concentrated extract through a 0.22 µm filter prior to UHPLC-MS/MS analysis.

For Fermented Corn Flour (QuEChERS method):[7]

Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

Add 10 mL of water and vortex for 1 minute.

Add 10 mL of acetonitrile containing 5% (v/v) acetic acid and vortex for 1 minute.

Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate, then

vortex for 1 minute.

Centrifuge for 5 minutes.

Transfer 5 mL of the supernatant into a 15 mL centrifuge tube containing 200 mg of C18

sorbent and 900 mg of anhydrous magnesium sulfate, and vortex for 1 minute.

Take 2 mL of the supernatant, evaporate to dryness under nitrogen at 40°C, and reconstitute

the residue in 1 mL of 50% (v/v) acetonitrile solution.
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Filter the solution through a 0.22 µm nylon filter before injection.

UHPLC-MS/MS Analysis
The following are typical instrumental conditions for the analysis of bongkrekic acid.

Optimization may be required depending on the specific instrument and column used.

Liquid Chromatography Conditions:[6][8][9]

Parameter Condition

Column
ACQUITY UPLC BEH C18 (2.1 mm × 100 mm,

1.7 µm) or equivalent

Mobile Phase A
Water with 0.1% formic acid and 2 mmol/L

ammonium formate

Mobile Phase B
95% acetonitrile with 0.1% formic acid and 2

mmol/L ammonium formate

Flow Rate 0.45 mL/min

Injection Volume 5-6 µL

Column Oven Temp. 40°C

Gradient
Optimized for separation within a 6-15 minute

run time.[9][10]

Mass Spectrometry Conditions:[6][11]
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Parameter Condition

Ionization Mode
Electrospray Ionization (ESI), Negative or

Positive Mode

Scan Type Multiple Reaction Monitoring (MRM)

Source Temperature 550°C

Ionspray Voltage -4500 V (Negative Mode)

Curtain Gas 35 psi

Nebulizer Gas 55 psi

Heating Gas 55 psi

MRM Transitions:

The selection of precursor and product ions is crucial for selective and sensitive detection. Both

negative and positive ionization modes have been successfully employed.[10][12] Ammonium

positive adduct ions have been shown to yield higher response intensities for bongkrekic acid

and its isomers.[8][12]

Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference

485.3 441.2 (Quantifier) Negative [6]

485.1239 Varies Negative (HRMS) [13]

[M+NH₄]⁺ 437, 419 Positive [10][12]

Quantitative Data Summary
The developed UHPLC-MS/MS methods have been validated for their performance in various

food matrices. The following tables summarize the key quantitative parameters.

Table 1: Method Validation Parameters for Bongkrekic Acid Quantification
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Parameter
Rice & Noodle
Products[14]
[15]

Fermented
Corn Flour[7]

Rice
Noodles[11]

Biofluids
(Plasma &
Urine)[9][16]

Linearity Range - 1-200 µg/L 0-50 ng/mL
2-100 µg/L, 2.5-

500 ng/mL

Correlation

Coefficient (r²)
>0.99 >0.99 0.9998 >0.9994

LOD - 0.75 µg/kg 0.1 µg/kg
0.7 µg/L, 1

ng/mL

LOQ 0.20-0.40 µg/kg - -
2.0 µg/L, 2.5

ng/mL

Recovery (%) 80.5-106.6 78.9-112 90.1-105.4
83.7-112.0,

91.23-103.7

Precision (RSD

%)
2.4-7.2 4.2-16 0.4-7.5 <10, 0.82-3.49
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Caption: General workflow for the UHPLC-MS/MS analysis of bongkrekic acid in food.
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Caption: Simplified MS/MS fragmentation pathway of bongkrekic acid in negative ion mode.

Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for

the quantification of bongkrekic acid in a variety of food matrices. The sample preparation

protocols are straightforward and effective, and the instrumental analysis is rapid. This method

is suitable for routine monitoring of food products to ensure consumer safety and for

investigational analysis during foodborne illness outbreaks. The validation data demonstrates

that the method meets the requirements for accuracy, precision, and sensitivity for the

detection of this potent toxin at levels relevant to public health.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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